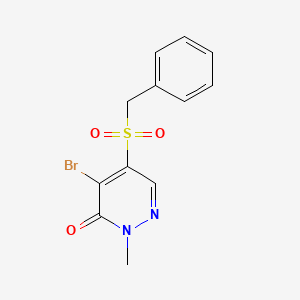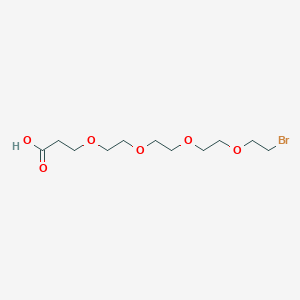
4-Brom-Polyethylenglykol-4-Säure
Übersicht
Beschreibung
Bromo-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
Bromo-PEG4-acid has a molecular weight of 329.2 g/mol . It has a functional group of Bromide/Carboxylic Acid . Its molecular formula is C11H21BrO6 .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromo-PEG4-acid has a molecular weight of 329.2 g/mol . It is soluble in water, DMSO, DMF, and DCM . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Erhöhte Löslichkeit in wässrigen Medien
4-Brom-Polyethylenglykol-4-Säure enthält einen hydrophilen PEG-Spacer, der seine Löslichkeit in wässrigen Medien erhöht . Diese Eigenschaft macht sie in verschiedenen Anwendungen nützlich, bei denen Löslichkeit in Wasser oder anderen wässrigen Lösungen erforderlich ist.
Nucleophile Substitutionsreaktionen
Die Bromid (Br)-Gruppe in this compound ist eine sehr gute Abgangsgruppe für nucleophile Substitutionsreaktionen . Dies macht sie zu einem wertvollen Werkzeug in der organischen Chemie für die Synthese einer breiten Palette von Verbindungen.
Bildung stabiler Amidbindungen
Die terminale Carbonsäure in this compound kann mit primären Amingruppen in Gegenwart von Aktivatoren (z. B. EDC oder HATU) reagieren, um eine stabile Amidbindung zu bilden . Diese Eigenschaft ist besonders nützlich in der Peptidsynthese und anderen Bereichen der Biochemie.
Wirkstoffabgabe
Die Eigenschaften von this compound, wie ihre erhöhte Löslichkeit und ihre Fähigkeit, stabile Amidbindungen zu bilden, machen sie zu einem möglichen Kandidaten für die Verwendung in Wirkstofffreisetzungssystemen . Der PEG-Spacer kann dazu beitragen, die Pharmakokinetik von Therapeutika zu verbessern.
Forschungsreagenz
Als Reagenzgradverbindung wird this compound für Forschungszwecke verwendet . Ihre einzigartigen Eigenschaften machen sie zu einem wertvollen Werkzeug in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich organischer Chemie, Biochemie und pharmazeutischer Wissenschaften.
Wirkmechanismus
Target of Action
Bromo-PEG4-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation .
Mode of Action
The mode of action of Bromo-PEG4-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
Bromo-PEG4-acid, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This leads to the modulation of various biochemical pathways depending on the specific target protein being degraded.
Pharmacokinetics
The pharmacokinetic properties of Bromo-PEG4-acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Bromo-PEG4-acid’s action is the formation of PROTACs that can selectively degrade target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially leading to therapeutic effects in the context of diseases associated with the target proteins.
Action Environment
The action of Bromo-PEG4-acid, as part of PROTACs, occurs within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence its action, efficacy, and stability. The hydrophilic PEG spacer in Bromo-PEG4-acid can enhance its solubility in the aqueous intracellular environment .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bromo-PEG4-acid plays a significant role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
As a PROTAC linker, it enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bromo-PEG4-acid primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Bromo-PEG4-acid, as a linker, enables the formation of these PROTAC molecules, leading to selective degradation of target proteins .
Metabolic Pathways
As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome system .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKQEAMKNNRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)



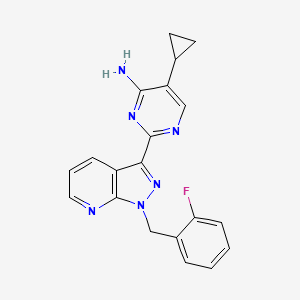
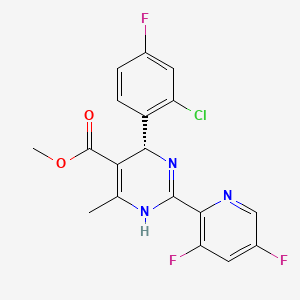

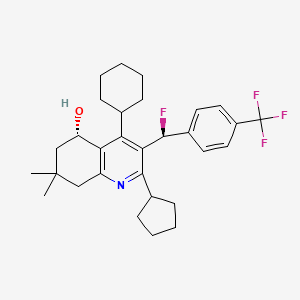

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)
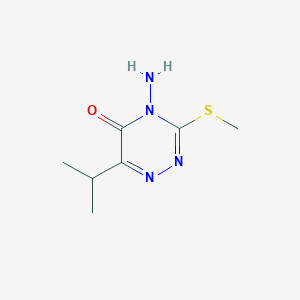
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
